3-oxa-9-azaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxa-9-azaspiro[5This compound is characterized by its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
The synthesis of 3-oxa-9-azaspiro[5.6]dodecan-10-one involves several steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods may involve the use of olefin metathesis reactions with catalysts such as Grubbs catalysts, although these methods can be complex and expensive.
Chemical Reactions Analysis
3-oxa-9-azaspiro[5.6]dodecan-10-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-oxa-9-azaspiro[5.6]dodecan-10-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of certain proteins, making it a candidate for drug development. Additionally, it has applications in material science, where its unique structure can be utilized to create novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-oxa-9-azaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a protein essential for the survival of the bacterium. By inhibiting this protein, the compound can potentially be used to develop new antituberculosis drugs.
Comparison with Similar Compounds
3-oxa-9-azaspiro[5.6]dodecan-10-one can be compared with other spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane . While both compounds share a spirocyclic structure, this compound has a larger ring size, which can influence its chemical properties and biological activity . Other similar compounds include spirocyclic inhibitors of soluble epoxide hydrolase and agonists of the free fatty acid receptor FFA1 .
Properties
CAS No. |
1782886-08-1 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.